molecular formula C24H26N8O2 B2572742 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide CAS No. 1286703-65-8

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide

Cat. No.: B2572742
CAS No.: 1286703-65-8
M. Wt: 458.526
InChI Key: WMTBBDBMPQEDJK-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide is a highly potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound acts by potently inhibiting RIPK1 kinase activity, which is a key regulator of necroptosis, a form of programmed necrotic cell death . Its primary research value lies in its application for dissecting the role of necroptosis in various pathological conditions. Researchers utilize this inhibitor to explore the contribution of RIPK1-driven pathways in inflammatory diseases , neurological disorders , and tissue injury models. By selectively blocking RIPK1, it enables the distinction between apoptotic and necroptotic cell death mechanisms in vitro and in vivo, providing critical insights for the development of novel therapeutics targeting regulated cell death. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N8O2/c1-17-22(24(34)32(29(17)2)19-7-4-3-5-8-19)26-23(33)18-11-15-30(16-12-18)20-9-10-21(28-27-20)31-14-6-13-25-31/h3-10,13-14,18H,11-12,15-16H2,1-2H3,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTBBDBMPQEDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N6OC_{20}H_{24}N_{6}O with a molecular weight of approximately 368.45 g/mol. The structure features a piperidine ring connected to a pyridazine moiety substituted with a pyrazole group, which is known for its diverse biological activities.

Research indicates that compounds containing pyrazole and pyridazine moieties exhibit various biological activities, including:

  • Antitumor Activity : Some studies suggest that similar compounds may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The presence of specific substituents on the pyrazole ring can modulate inflammatory pathways, potentially reducing cytokine production.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against various bacterial strains, possibly through disruption of bacterial cell walls or inhibition of metabolic pathways.

Biological Activity Data

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or analogs:

  • Antitumor Studies : A study published in European Journal of Medicinal Chemistry reported that compounds with similar pyrazole and piperidine structures exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
  • Inflammation Models : In vitro studies demonstrated that derivatives of this compound could significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures stimulated by lipopolysaccharides (LPS) .
  • Antimicrobial Testing : Research indicated that the compound showed notable activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. The mechanism of action often involves:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Cell Cycle Disruption : It can interfere with the normal progression of the cell cycle, leading to growth inhibition.

Case Study : In vitro studies have shown that derivatives similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, indicating potent antiproliferative effects .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent by:

  • Inhibiting Pro-inflammatory Cytokines : Similar compounds have been reported to reduce levels of TNF-alpha and IL-6, which are key mediators in inflammatory processes.

This activity suggests potential applications in treating conditions characterized by chronic inflammation.

Other Therapeutic Applications

In addition to anticancer and anti-inflammatory properties, the compound's structural features suggest potential applications in:

Antimicrobial Activity

Compounds containing pyrazole and pyridazine frameworks have shown antimicrobial properties against various bacterial strains. This suggests a possible role in developing new antibiotics or antimicrobial agents.

Neurological Disorders

Given the piperidine moiety's association with neuroactive compounds, there is potential for this compound to be explored in the context of neurological disorders such as anxiety or depression.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The development of derivatives with varied substituents can enhance biological activity and selectivity for specific targets.

Comparison with Similar Compounds

Table 1: Key Structural and Activity Comparisons

Compound Name/ID Core Structure Key Substituents IC₅₀/Activity Application Reference
Target Compound Piperidine-4-carboxamide Pyridazine-pyrazolyl, dihydro-pyrazolyl Not reported Potential therapeutic -
Compound 7 () Piperidine-carboxamide Hydroxyl, modified pyrazole 153 µM Inhibitor (unspecified)
Compound 8 () Piperidine-carboxamide Amino-ethyl, modified pyrazole 81 µM Inhibitor (unspecified)
Flupoxam () Triazole-carboxamide Pentafluoropropoxy, chlorophenyl Agrochemical use Pesticide
FAAH Inhibitors () Piperidine-aryl carboxamide Benzylidene, aryloxy FAAH inhibition CNS therapeutics

Conformational and Electronic Effects

  • Piperidine Chair Conformation : In N-alkyl/aryl carboxamides, axial protons (H2a-H6a) exhibit distinct NMR shifts (~3.95–4.12 ppm for carboxamides vs. ~4.46 ppm for thiocarboxamides) due to electronic interactions with the carbonyl group . The target compound’s piperidine ring is expected to follow this trend.
  • Thiocarboxamide vs.

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